

BCL-2 Inhibitor Potency and Selectivity Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: s55746

CAS No.: 1448525-91-4

Cat. No.: S3316415

Get Quote

The table below summarizes the key quantitative data for comparing these BCL-2 inhibitors, compiled from biochemical assays [1] [2].

Inhibitor Name	Target Profile	BCL-2 Ki (nM)	BCL-2 KD (nM)	BCL-XL Ki (nM)	Selectivity (BCL-2 vs. BCL-XL)
S55746	Selective BCL-2 inhibitor	1.3 [1] [2]	3.9 [2]	520 [3]	~400-fold [1] [2]
Venetoclax (ABT-199)	Selective BCL-2 inhibitor	1.2 [1]	-	4.9 [1]	~41-fold [1]
Navitoclax (ABT-263)	BCL-2, BCL-XL, BCL-W inhibitor	4.5 [1]	-	3.5 [1]	~1-fold (non-selective) [1]

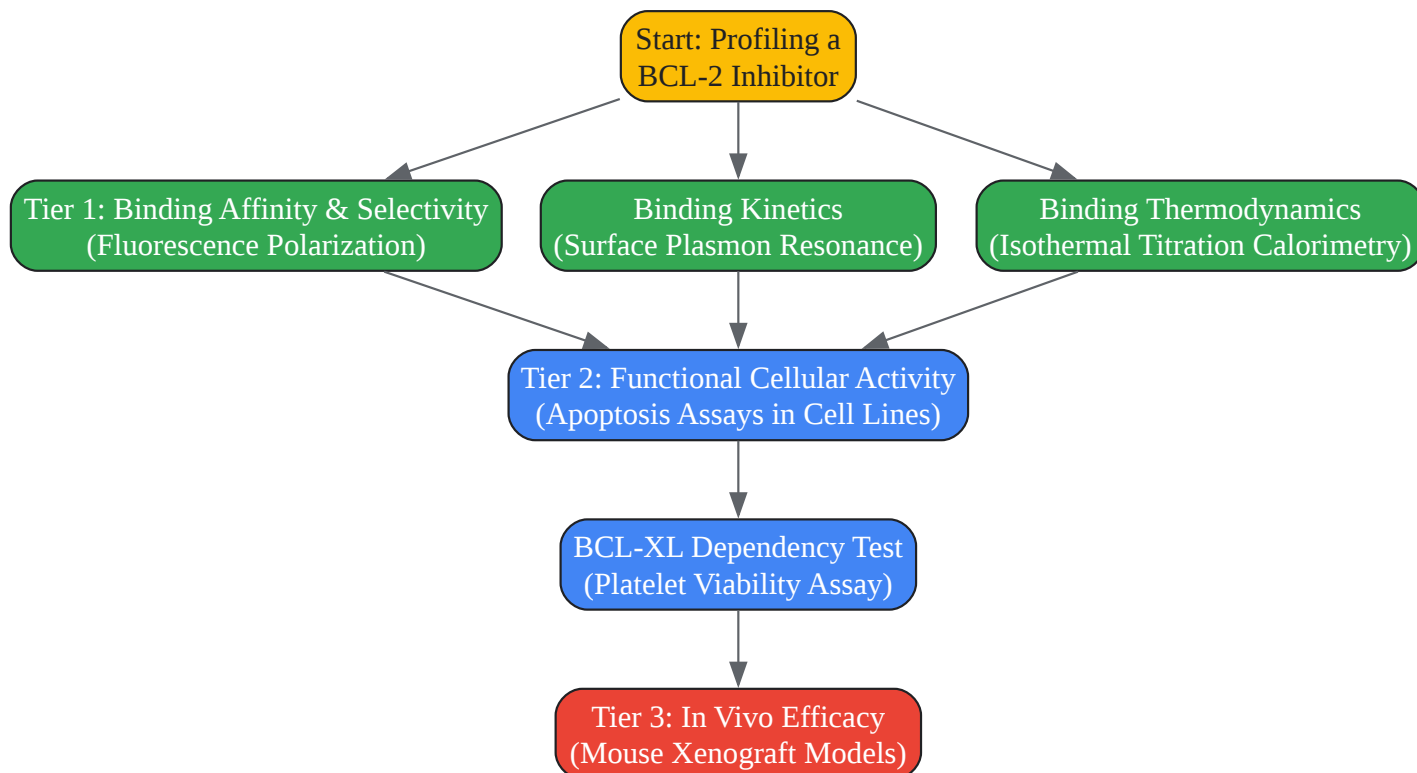
Experimental Methodologies for Profiling Inhibitors

The potency and selectivity data in the table above are derived from standardized, high-quality in vitro experiments. Here are the details of the key methodologies cited [1] [4].

- Fluorescence Polarization (FP) Assay
 - Purpose:** Measures the disruption of binding between a fluorescently labeled BH3 peptide and recombinant BCL-2 family proteins to determine inhibitory potency (Ki).

- **Workflow:** The labeled peptide binds to BCL-2, resulting in high polarization. A competitive inhibitor displaces the peptide, leading to a decrease in polarization, which is used to calculate the K_i value [1].
- **Application:** This method was used to establish the K_i values for **S55746**, venetoclax, and navitoclax against BCL-2 and BCL-XL [1].
- Surface Plasmon Resonance (SPR)
 - **Purpose:** A label-free technique used to measure the real-time kinetics and affinity (KD) of the direct binding between an inhibitor and the BCL-2 protein.
 - **Workflow:** The BCL-2 protein is immobilized on a sensor chip. The inhibitor flows over the surface, and the binding interaction is measured as a change in the refractive index [1].
 - **Application:** SPR was used to confirm the high-affinity binding of **S55746** to BCL-2, with a reported KD of 3.9 nM [2].
- Isothermal Titration Calorimetry (ITC)
 - **Purpose:** Quantifies the thermodynamics of binding, including enthalpy change (ΔH) and binding affinity (KD), providing insight into the driving forces behind the protein-inhibitor interaction.
 - **Workflow:** The inhibitor is titrated into a solution of the BCL-2 protein. The heat released or absorbed with each injection is measured to calculate the binding parameters [1].
 - **Application:** ITC data confirmed the highly favorable and specific binding enthalpy of **S55746** to BCL-2 [1].

The following diagram illustrates the logical workflow for the tiered experimental approach used to characterize BCL-2 inhibitors, progressing from initial binding confirmation to functional assessment in cells.



[Click to download full resolution via product page](#)

Cellular and In Vivo Functional Data for S55746

Beyond biochemical binding, functional experiments demonstrate the on-target activity and therapeutic potential of **S55746**.

- In Vitro Cytotoxicity and Apoptosis
 - **Mechanism:** **S55746** induces hallmark events of apoptosis, including phosphatidylserine externalization, caspase-3 activation, and PARP cleavage, in hematological cell lines [1] [2].
 - **Potency in BCL-2-dependent cells:** In the RS4;11 acute lymphoblastic leukemia cell line (which is BCL-2-dependent), **S55746** potently induced cell death with an IC₅₀ of **71.6 nM** [1] [2].
 - **Selectivity confirmation:** In the H146 small cell lung cancer cell line (which is BCL-XL-dependent), **S55746** showed much weaker activity (IC₅₀ = **1.7 μM**), confirming its BCL-2

selectivity and sparing of BCL-XL-dependent cells [1].

- In Vivo Efficacy and Tolerability
 - **Efficacy:** In mouse xenograft models of hematological cancers (RS4;11 and Toledo models), oral administration of **S55746** at 25 and 100 mg/kg demonstrated **robust anti-tumor efficacy** [1] [2].
 - **Tolerability:** The treatment was well-tolerated, with no observed weight loss or changes in animal behavior, and crucially, **no significant cytotoxicity on platelets**, validating its BCL-XL-sparing profile in a living system [1] [2].

Key Differentiating Factors for BCL-2 Inhibitors

When comparing BCL-2 inhibitors, several factors beyond raw potency are critical for research and development.

- **Selectivity:** The primary advantage of **S55746** and venetoclax over navitoclax is their high selectivity for BCL-2 over BCL-XL. Inhibition of BCL-XL leads to on-target, dose-limiting thrombocytopenia (platelet loss), which hampered the clinical development of navitoclax [1]. The ~400-fold selectivity of **S55746** is a key differentiator [1] [2].
- **Binding Mode:** Although **S55746** and venetoclax are both BCL-2 selective, they have a partially overlapping but distinct binding mode within the BCL-2 hydrophobic groove. **S55746** occupies a region referred to as S1/2/3, while venetoclax occupies a greater surface area including S2/3/4/5. This difference could theoretically lead to different resistance profiles [1].
- **Clinical Status and Newer Agents:** It is important to note the clinical context. Venetoclax is FDA-approved and widely used. **S55746** (also known as BCL201) has completed several Phase I trials [2]. A newer agent, **Lisaftoclax (APG-2575)**, is a China-developed BCL-2 inhibitor currently in global Phase III trials. Notably, recent data presented at ASCO 2025 suggests it may have activity in some patients who have become refractory to venetoclax, indicating a potential differentiated profile [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. S55746 is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]

2. S55746 | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]
3. hydrochloride | S | TargetMol 55746 BCL [targetmol.com]
4. BCL-2 TR-FRET Assay Kit BCL2 50222 [bpsbioscience.com]
5. Live from ASCO 2025 [ascentage.com]

To cite this document: Smolecule. [BCL-2 Inhibitor Potency and Selectivity Profile]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3316415#s55746-bcl-2-inhibition-potency-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com